molecular formula C28H27N7O3S B612043 CCT241161

CCT241161

カタログ番号: B612043
分子量: 541.6 g/mol
InChIキー: DPMYVVGAYAPQNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

CCT241161の合成は、コア構造の調製から始まり、続いてさまざまな官能基の導入を行う複数のステップを伴います。合成経路は一般的に次のステップを含みます。

化学反応の分析

CCT241161は、次のようないくつかのタイプの化学反応を起こします。

    酸化: この化合物は、特に硫黄を含む官能基で酸化反応を起こす可能性があります。

    還元: 還元反応は、化合物に存在するカルボニル基で起こる可能性があります。

    置換: 求核置換反応は、特に芳香環で一般的です。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。 これらの反応で形成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

作用機序

生物活性

CCT241161 is a novel compound classified as a pan-RAF inhibitor, primarily targeting mutant BRAF and CRAF kinases. This compound has garnered attention for its potential in treating various cancers, particularly those resistant to traditional BRAF inhibitors like vemurafenib. The biological activity of this compound is characterized by its ability to inhibit key signaling pathways involved in cell proliferation and survival, making it a promising candidate in cancer therapeutics.

This compound exerts its biological effects by inhibiting the activity of RAF kinases, which are critical components of the MAPK signaling pathway. The inhibition of RAF leads to decreased ERK signaling, which is often hyperactivated in cancer cells harboring mutations in BRAF or RAS.

Key Inhibition Profiles

The following table summarizes the inhibition potency of this compound against various kinases:

Kinase IC50 (nM)
BRAF252
BRAF V600E15
CRAF6
SRC15
LCK3

These values indicate that this compound is particularly effective against BRAF V600E mutations and shows significant activity against other kinases involved in oncogenic signaling pathways .

Biological Activity in Cancer Models

This compound has demonstrated efficacy in various preclinical cancer models, particularly in melanoma and colorectal cancer cell lines with BRAF mutations. Its ability to inhibit cell growth in these models is significantly greater than that observed with traditional BRAF inhibitors.

Case Studies

  • Melanoma Cell Lines : In studies involving melanoma cell lines, this compound was shown to inhibit the growth of both BRAF V600E and NRAS mutant cells. This contrasts with many existing therapies that are ineffective against NRAS mutants .
  • Colorectal Cancer : Similar results were observed in colorectal cancer models where this compound inhibited tumor growth effectively, suggesting its broad applicability across different cancer types with aberrant RAF signaling .
  • Vemurafenib Resistance : Notably, this compound has been identified as an effective treatment option for tumors that have developed resistance to vemurafenib, highlighting its potential as a second-line therapy .

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability (approximately 55%) and significant plasma concentrations achieved at therapeutic doses. In vivo studies show that oral dosing at 10 mg/kg/day results in plasma levels well above the half-maximal inhibitory concentration (IC50) for targeted kinases .

Plasma Concentration Data

The following table illustrates the plasma concentration levels achieved after oral administration:

Compound Plasma Concentration (μM) Time Post-Dose (hr)
This compound6.5 - 101
CCT196969~71

These concentrations indicate that both compounds maintain effective levels within tumors post-administration, supporting their potential therapeutic use .

特性

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMYVVGAYAPQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Method F2 was used with 8-(4-amino-3-(methylthio)phenoxy)pyrido[3,2-b]pyrazin-3(4H)-one and 3-tert-butyl-5-isocyanato-1-phenyl-1H-pyrazole to afford the title compound (175 mg, 97%) as a white powder.
Name
8-(4-amino-3-(methylthio)phenoxy)pyrido[3,2-b]pyrazin-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCT241161
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
CCT241161
Reactant of Route 3
Reactant of Route 3
CCT241161
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
CCT241161
Reactant of Route 5
Reactant of Route 5
CCT241161
Reactant of Route 6
Reactant of Route 6
CCT241161

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。